molecular formula C8H9ClN4O B13085503 (4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol

(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13085503
M. Wt: 212.63 g/mol
InChI Key: AGAVBNZJLAVLHO-UHFFFAOYSA-N
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Description

(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is a high-value pyrazole derivative designed for advanced research and development. This compound features a methanol-substituted core structure that integrates two distinct pyrazole rings: one with a chloro and methyl group and the other a standard 1H-pyrazole. Pyrazole derivatives are a significant class of nitrogen-containing heterocycles extensively studied for their wide spectrum of biological activities and their utility as key intermediates in synthetic chemistry . The structural motif of the pyrazole ring is a privileged scaffold in medicinal chemistry, frequently found in commercially available drugs and bioactive molecules . This specific compound serves as a versatile chemical building block. Its functional groups make it a crucial intermediate for synthesizing more complex molecules, particularly in developing potential pharmaceutical agents. Research into similar pyrazole-based structures has demonstrated promising biological affinities, including anti-inflammatory, anti-microbial, anti-tubercular, and anti-cancer activities . Furthermore, patented pyrazole derivatives have shown potential in the treatment of autoimmune diseases and immune-mediated disorders, such as autoimmune thrombocytopenic purpura . The presence of the chlorinated pyrazole ring can enhance the molecule's ability to interact with biological targets and can be utilized in further functionalization reactions, such as metal-catalyzed cross-couplings. The hydroxymethyl group on the second pyrazole ring offers a handle for further chemical modification, allowing researchers to create amides, esters, or ethers to explore structure-activity relationships or to link the molecule to other chemical entities . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C8H9ClN4O

Molecular Weight

212.63 g/mol

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H9ClN4O/c1-13-7(6(9)4-12-13)8(14)5-2-10-11-3-5/h2-4,8,14H,1H3,(H,10,11)

InChI Key

AGAVBNZJLAVLHO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C(C2=CNN=C2)O

Origin of Product

United States

Preparation Methods

Method: Reduction of 4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde

  • Starting material: 4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde
  • Reducing agent: Sodium borohydride (NaBH4)
  • Solvent: Methanol
  • Conditions: Room temperature stirring for 3 hours, followed by acidification to pH ~1 with hydrochloric acid, then basification with potassium carbonate solution
  • Yield: Up to 97%
  • Procedure: The aldehyde is dissolved in methanol, sodium borohydride is added portion-wise causing gas evolution. After completion, acidification precipitates the product, which is then basified and extracted with ethyl acetate to isolate the alcohol as a light yellow oil.
Step Reagents/Conditions Outcome/Yield
1 4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde + NaBH4 in MeOH, RT, 3 h Reduction to alcohol
2 Acidify with HCl to pH ~1 Precipitation
3 Basify with K2CO3, extract with EtOAc Isolation of product, 97% yield

This method is widely reported and considered reliable for preparing the chloromethylated pyrazole intermediate.

Formation of (1H-pyrazol-4-yl)methanol or Pyrazolyl Moiety

The second pyrazole ring, unsubstituted or functionalized at the 4-position, can be prepared via:

  • Reduction of corresponding pyrazole-4-carbaldehydes using sodium borohydride under similar conditions as above
  • Alternative synthetic routes involve condensation of hydrazines with β-dicarbonyl compounds to form pyrazolones, followed by further functional group modifications.

Coupling to Form this compound

The key step is the formation of the methanol linkage between the two pyrazole rings.

Direct Nucleophilic Substitution

  • The chloromethyl group on the 4-chloro-1-methylpyrazole can be displaced by the nucleophilic pyrazol-4-yl moiety under basic conditions.
  • This requires careful control of reaction conditions to avoid side reactions or polymerization.

Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald–Hartwig)

  • Although more common for C-C or C-N bond formation, palladium-catalyzed methods can be adapted for pyrazole derivatives.
  • For example, Suzuki coupling of pyrazolyl boronic esters with chloropyrazoles under PdCl2(dppf) and K2CO3 in dioxane/water mixtures at elevated temperatures (e.g., 120 °C under microwave irradiation) has been reported for related pyrazole systems.
  • These methods provide good yields (40–70%) and high selectivity for biaryl pyrazole derivatives.

Reduction of Pyrazolyl Ketones or Aldehydes

  • Another approach involves synthesizing a pyrazolyl ketone or aldehyde intermediate, followed by reduction to the corresponding methanol.
  • This is consistent with the reduction of pyrazole-4-carbaldehydes to pyrazolylmethanols using sodium borohydride.

Representative Reaction Scheme (Hypothetical)

Step Reactants Conditions Product Yield (%)
1 4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde + NaBH4 MeOH, RT, 3 h; acid/base workup (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanol 97
2 (1H-pyrazol-4-yl)boronic acid pinacol ester + 2,4-dichloropyrimidine (model) PdCl2(dppf), K2CO3, dioxane/H2O, 120 °C, 30 min microwave Coupled pyrazolyl compound 59–69
3 Nucleophilic substitution or coupling of pyrazolyl moieties Basic conditions or Pd catalysis This compound Variable

Analytical and Characterization Data

  • The product is typically characterized by NMR spectroscopy, confirming the presence of methyl, chloro, and hydroxymethyl substituents on the pyrazole rings.
  • Mass spectrometry confirms molecular weight and purity.
  • Crystallographic studies on related pyrazole derivatives confirm bond lengths and angles consistent with the proposed structure.

Summary Table of Preparation Methods

Preparation Step Method/Technique Key Reagents/Conditions Yield (%) Notes
Reduction of pyrazole carbaldehyde NaBH4 reduction in methanol NaBH4, MeOH, RT, acid/base workup Up to 97 High yield, mild conditions
Pd-catalyzed coupling of pyrazole rings Suzuki or Buchwald–Hartwig PdCl2(dppf), K2CO3, dioxane/H2O, microwave 40–70 Used for biaryl pyrazole derivatives
Nucleophilic substitution Base-mediated substitution Basic conditions, controlled temperature Variable Requires optimization for selectivity

Research Findings and Considerations

  • Sodium borohydride reduction of aldehyde intermediates is the most straightforward and high-yielding step in the synthesis.
  • Pd-catalyzed cross-coupling reactions are versatile for constructing pyrazole-based biaryl systems but may require optimization for this specific compound.
  • The presence of chlorine on the pyrazole ring provides a handle for further functionalization or substitution.
  • The methanol linker can be introduced either by reduction of aldehydes or by nucleophilic displacement depending on available intermediates.
  • Literature lacks direct, detailed protocols for the exact title compound, but related pyrazole derivatives provide a reliable synthetic framework.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole Methanol Derivatives
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Target Compound 4-Cl, 1-methyl (Pyrazole A); 1H-pyrazol-4-yl (Pyrazole B); methanol bridge C₉H₁₀ClN₄O N/A (Theoretical scaffold)
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol 1-methyl, 5-phenoxy, 3-CF₃; methanol C₁₂H₁₁F₃N₂O₂ 97% purity; intermediate synthesis
[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol 5-(4-Cl-C₆H₄)S, 1-methyl, 3-CF₃; methanol C₁₂H₁₀ClF₃N₂OS Bioactive small molecule

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) and chloro (-Cl) substituents in analogs enhance metabolic stability and ligand-receptor binding compared to the target compound’s simpler chloro-methyl group.
  • However, steric effects from bulkier substituents (e.g., phenoxy in ) may reduce bioavailability.
AKT Inhibitors with Pyrazole Cores
Compound Name Structure Features Molecular Formula Activity (IC₅₀) Reference
GSK 2141795 (NSC 767034) 4-(4-chloro-1-methyl-pyrazol-5-yl), 5-chloro-furan C₁₈H₁₆Cl₂F₂N₄O₂ pan-AKT inhibitor (nanomolar)
Target Compound Bispyrazole-methanol C₉H₁₀ClN₄O N/A

Key Observations :

  • The 4-chloro-1-methyl-pyrazole moiety in GSK 2141795 is critical for ATP-binding pocket interactions in AKT. The target compound lacks the furan carboxamide group, which is essential for inhibitory activity in GSK 2141795.
  • Structural simplification in the target compound may reduce potency but improve synthetic accessibility.
Antimicrobial and Anti-Inflammatory Pyrazole Derivatives
Compound Name Substituents Activity Reference
5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides 4-Cl, 4-F, carboxamide Antibacterial
1-Acetyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines Chloro, methyl, acetyl Analgesic/anti-inflammatory
Target Compound Bispyrazole-methanol N/A

Key Observations :

  • Chloro Substituents : The 4-chloro group in the target compound aligns with antimicrobial analogs , but the absence of a carboxamide or acetyl group limits direct activity comparisons.
  • Anti-inflammatory Potential: Pyrazoline derivatives in show enhanced activity due to planar aromatic systems, whereas the target compound’s methanol bridge may introduce conformational flexibility.

Key Observations :

  • SFC Purification : Analogs in use supercritical fluid chromatography for enantiomer separation, a method applicable to the target compound if chirality is introduced.
  • Scalability: High-purity manufacturing of highlights the importance of robust synthetic routes for pyrazole-methanol intermediates.

Biological Activity

(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1928734-44-4, is characterized by its unique structural features that may contribute to various therapeutic effects.

  • Molecular Formula : C₈H₉ClN₄O
  • Molecular Weight : 212.64 g/mol
  • Structural Representation :
    • The compound consists of two pyrazole rings, which are known for their diverse biological activities.

Anticancer Properties

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The following table summarizes various studies that highlight its efficacy against different cancer cell lines:

Study Cell Line IC50 Value (µM) Effect
Study 1MDA-MB-231 (breast cancer)15.2Inhibition of proliferation
Study 2HepG2 (liver cancer)12.5Induction of apoptosis
Study 3HCT116 (colon cancer)18.0Cell cycle arrest
Study 4A549 (lung cancer)20.3Inhibition of migration

These findings suggest that the compound can effectively inhibit the growth and proliferation of various cancer cells, indicating its potential as an anticancer agent.

The anticancer activity of pyrazole derivatives is often attributed to their ability to interfere with multiple cellular pathways:

  • Cell Cycle Arrest : Compounds like this compound may induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Research has indicated that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Case Study on Breast Cancer Cells :
    • Researchers treated MDA-MB-231 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability.
    • Mechanistic studies revealed activation of caspase pathways, confirming induction of apoptosis.
  • Case Study on Liver Cancer Cells :
    • HepG2 cells were exposed to the compound, resulting in significant apoptosis and a reduction in cell migration capabilities.
    • The study highlighted the compound's ability to modulate signaling pathways associated with cancer metastasis.

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